![molecular formula C12H14O3 B13912669 methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate](/img/structure/B13912669.png)
methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate is an organic compound with the molecular formula C12H14O3. It is a derivative of indan, a bicyclic hydrocarbon, and features a hydroxy group and a methyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate typically involves the esterification of 6-hydroxyindan-1-yl acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as chromatography ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-oxoindan-1-yl acetate.
Reduction: Formation of 6-hydroxyindan-1-yl methanol.
Substitution: Formation of various ethers and esters depending on the substituent used.
Scientific Research Applications
Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyindan-1-yl acetic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1R)-6-hydroxyindan-1-yl]propionate
- Ethyl 2-[(1R)-6-hydroxyindan-1-yl]acetate
- Methyl 2-[(1R)-5-hydroxyindan-1-yl]acetate
Uniqueness
Methyl 2-[(1R)-6-hydroxyindan-1-yl]acetate is unique due to the specific position of the hydroxy group on the indan ring, which influences its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-[(1R)-6-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)6-9-3-2-8-4-5-10(13)7-11(8)9/h4-5,7,9,13H,2-3,6H2,1H3/t9-/m1/s1 |
InChI Key |
YIWRHLWWRLWQGG-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1CCC2=C1C=C(C=C2)O |
Canonical SMILES |
COC(=O)CC1CCC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate](/img/structure/B13912596.png)
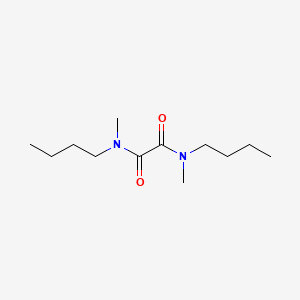
![4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13912606.png)
![tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B13912612.png)
![1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)
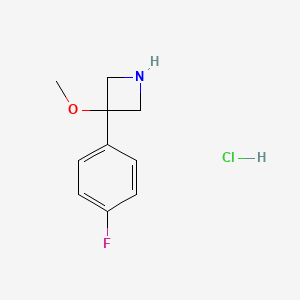
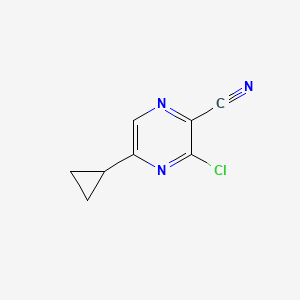
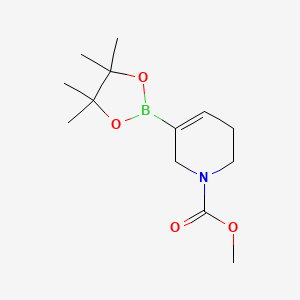
![(6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride](/img/structure/B13912637.png)
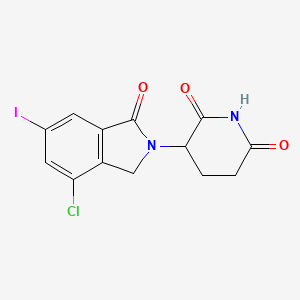
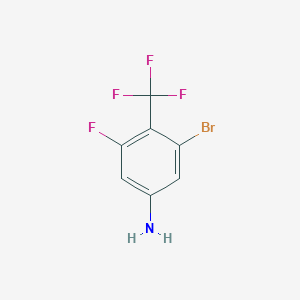
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
![6-[2-[3-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B13912665.png)
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13912678.png)
